Reactivity Switch: Spiro-Cyclopropyl vs. Gem-Dimethyl Sultone
In a direct comparative study on β-keto γ-sultones, the spirocyclopropyl-substituted analog (4-oxa-5-thiaspiro[2.4]heptan-7-one 5,5-dioxide, 1b) exhibited a profound reactivity divergence from the gem-dimethyl-substituted model substrate (1a). The strained spiro-cyclopropyl substituent suppressed carbonyl group reactivity while simultaneously greatly enhancing methylene group reactivity, as confirmed by both experimental data and DFT calculations [1]. This reactivity switch is a direct consequence of the spirocyclic architecture shared with the target compound.
Spiro-cyclopropyl sultone suppressed carbonyl reactivity while greatly enhancing methylene reactivity vs. gem-dimethyl analog, confirmed by DFT.
Supports chemoselective derivatization strategy without protecting groups.
Reactivity inversion is scaffold-specific; verify with target substrate.
| Evidence Dimension | Reactivity of carbonyl vs. methylene reaction centers |
|---|---|
| Target Compound Data | Spiro-cyclopropyl analog (1b): Carbonyl reactivity suppressed; Methylene reactivity greatly enhanced. |
| Comparator Or Baseline | 5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide (1a): Carbonyl reactive; Methylene less reactive. |
| Quantified Difference | Qualitative (reactivity inversion observed); supported by DFT calculation data. |
| Conditions | Experimental reactivity profiling with DFT validation (Tetrahedron 2025 study). |
Why This Matters
For researchers designing synthetic routes, predicting which functional group will be preferentially derivatized is critical; the target compound's scaffold provides a uniquely biased reactivity profile that is not available with simpler sultone building blocks.
- [1] Poliudov, A. O.; Havryshko, D. Y.; Krasilov, D. I.; Sorokin, M. D.; Milokhov, D. S.; Virych, P. A.; Virych, P. A.; Omelian, T. V.; Kysil, A. I.; Dobrydnev, A. V. Exploring the Reactivity of 5,5-Dimethyl-1,2-Oxathiolan-4-One 2,2-Dioxide and Their Spirocyclopropyl Counterpart. Tetrahedron 2025, 181, 134684. View Source
